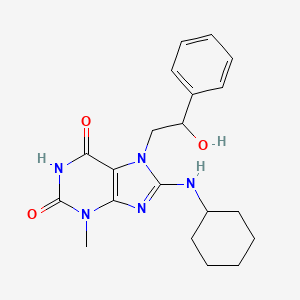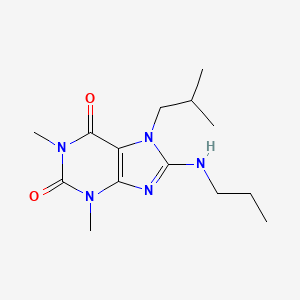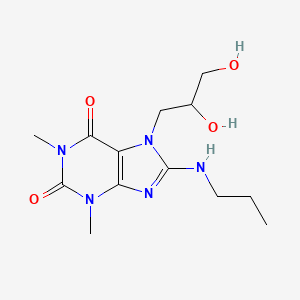![molecular formula C22H19N3O3 B6484384 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide CAS No. 896011-58-8](/img/structure/B6484384.png)
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, known for its wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with 3-(1H-1,3-benzodiazol-2-yl)aniline. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide . The reaction conditions are relatively mild, and the product is obtained in high yields.
化学反応の分析
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Acylation and Alkylation:
科学的研究の応用
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair, as well as receptors involved in cell signaling .
類似化合物との比較
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide can be compared with other benzimidazole derivatives such as:
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: This compound also exhibits significant biological activities but differs in its structural features and specific applications.
N-(1,3-Benzothiazol-2-yl)-arylamides: These compounds have similar antimicrobial properties but differ in their chemical structure and specific biological targets.
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound is used in organic synthesis and has different chemical properties compared to this compound.
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-19-12-6-9-16(20(19)28-2)22(26)23-15-8-5-7-14(13-15)21-24-17-10-3-4-11-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSZQZLDLLONTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B6484328.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6484333.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B6484342.png)
![ethyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484355.png)
![ethyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484363.png)
![methyl 4-{2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6484368.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6484376.png)
![ethyl 1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperidine-4-carboxylate](/img/structure/B6484387.png)
![3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[3-(piperidin-1-yl)propyl]urea](/img/structure/B6484394.png)
![6-chloro-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one](/img/structure/B6484410.png)
![9-(2H-1,3-benzodioxol-5-yl)-2-[4-(benzyloxy)phenyl]-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6484418.png)
